2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a chemical compound belonging to the pyrazole family, characterized by its bromine, methyl, and phenyl groups attached to the pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is formed through the reaction of hydrazine with β-keto esters or β-diketones.
Bromination: Bromination of the pyrazole core is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Phenylation: The phenyl group is introduced through a reaction with phenylboronic acid or phenyl lithium.
Acetylation: Finally, the acetic acid moiety is introduced using acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Comparison with Similar Compounds
2-(4-Bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is structurally similar to other pyrazole derivatives, such as 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine and 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHRIWPNICPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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